ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate
Description
Ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with oxazole and furanamide substituents. Its structure integrates an ethyl ester at the piperidine nitrogen, a 1,3-oxazole ring at the 4-position, and a furan-2-amido group at the 2-position of the oxazole (Figure 1).
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-2-25-17(24)21-7-5-11(6-8-21)18-14(22)12-10-27-16(19-12)20-15(23)13-4-3-9-26-13/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVSWUDPNLUACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-amido Intermediate: The initial step involves the preparation of the furan-2-amido intermediate through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Oxazole Ring Formation: The furan-2-amido intermediate is then subjected to cyclization with a suitable reagent to form the oxazole ring.
Piperidine Ring Introduction: The oxazole derivative is further reacted with piperidine-1-carboxylate under specific conditions to introduce the piperidine ring and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Features :
- Ethyl ester : Enhances lipophilicity and metabolic stability.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their substituent-driven differences:
| Compound Name | Substituent Modifications | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate | Oxazole-4-amido linked to furan-2-amido | Not reported | Potential enzyme inhibition (inferred) | [7] |
| Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate | Cyclopropaneamido replaces furan-2-amido | Not reported | Increased steric hindrance, altered lipophilicity | [7] |
| Benzyl 4-(2-(dioxoisoindolinyl)azetidin-1-yl)piperidine-1-carboxylate | Azetidine and dioxoisoindolinyl groups | 458.5 (calc.) | Synthetic intermediate for β-lactam derivatives | [2] |
| tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) | Indazole-ethyl substituent | 355.5 (calc.) | Precursor to indazole-piperidine therapeutics | [3] |
| tert-Butyl 4-{4-[ethyl(phenylethyl)carbamoyl]thiazol-2-yl}-piperidine-1-carboxylate | Thiazole with ethyl-phenylethyl carbamate | 470.6 (calc.) | Microsomal triglyceride transfer protein inhibitor | [5] |
| Ethyl 4-[[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate | Benzimidazole-amino substituent | 396.46 | Antimalarial candidate | [8] |
Analysis :
- Substituent Effects: Furan vs. Oxazole vs. Thiazole (): Thiazole’s sulfur atom may enhance hydrogen bonding or metal coordination, as seen in enzyme inhibitors . Indazole vs. Benzimidazole (): Indazole’s fused ring system increases rigidity, whereas benzimidazole’s NH group provides hydrogen-bonding sites .
Key Observations :
- Yields vary significantly (40–96%), influenced by steric hindrance and reaction conditions.
- Purification often employs silica column chromatography, suggesting moderate polarity for these analogs .
Biological Activity
Ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan ring, an oxazole ring, and a piperidine ring. Its molecular formula is with a molecular weight of 350.37 g/mol. The compound's structure is pivotal in determining its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors, influencing various biological pathways. Understanding its mechanism is crucial for elucidating its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis .
Antiviral and Anticancer Potential
In addition to its antibacterial properties, this compound has been explored for antiviral and anticancer activities:
- Antiviral Activity : The compound's structural components may interact with viral enzymes or receptors, potentially inhibiting viral replication.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives with piperidine moieties have demonstrated significant cytotoxic effects against ovarian cancer cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of piperidine derivatives similar to this compound, revealing MIC values that indicate effective inhibition of pathogenic bacteria .
- Cytotoxicity in Cancer Cells : Research on related compounds demonstrated IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, highlighting the potential of these compounds as anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-[2-(furan-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate?
The compound can be synthesized via sequential amide coupling reactions. For example:
- Step 1 : Activation of carboxylic acid intermediates (e.g., 1-(4-formylphenyl)piperidine-4-carboxylic acid) using chloroformates like isobutyl chloroformate in the presence of triethylamine (TEA) as a base, under inert atmospheres (argon) and low temperatures (0°C) to form reactive mixed anhydrides .
- Step 2 : Coupling with amine-containing heterocycles (e.g., 2-amino-5-aryl-1,3,4-thiadiazole) in anhydrous solvents (chloroform or DMF) to yield fused heterocyclic intermediates. Reaction optimization may involve cesium carbonate as a base and elevated temperatures (150°C) for nucleophilic substitution .
- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is typically employed .
Q. Which analytical techniques are recommended for characterizing this compound?
- Structural Elucidation : X-ray crystallography (using SHELX software for refinement) , nuclear magnetic resonance (NMR) for confirming proton environments (e.g., piperidine and oxazole protons) , and high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., >98% purity thresholds) .
- Elemental Analysis : Combustion analysis for C, H, N, and O content to confirm stoichiometry .
Q. What safety precautions should be observed during handling?
While specific safety data for this compound is limited, analogous piperidine derivatives require:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : In case of skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates or employ tandem coupling agents like HATU/DIPEA for efficient amide bond formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while hexane/ethyl acetate mixtures improve chromatographic separation .
- Kinetic Control : Monitor reactions via TLC or in-situ IR to terminate reactions at optimal conversion points, minimizing over-reaction .
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Study conformational flexibility of the piperidine-oxazole scaffold in solvent environments (e.g., water, lipid bilayers) .
- Docking Studies : Software like AutoDock Vina can predict binding affinities to enzymes (e.g., kinases, hydrolases) by aligning the compound’s pharmacophores (furan, oxazole) with active-site residues .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in electrophilic/nucleophilic reactions .
Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?
- Mechanistic Profiling : Compare inhibitory potencies (IC₅₀) against isoforms of target enzymes (e.g., sEH vs. PPARγ) using fluorogenic assays .
- Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity issues arising from oxazole’s metal-coordinating properties .
- Data Normalization : Control for batch-to-batch variability in compound purity (via HPLC) and cellular assay conditions (e.g., serum concentration, passage number) .
Q. What strategies address low yields in amide coupling steps during synthesis?
- Coupling Agent Optimization : Replace traditional chloroformates with uronium salts (HBTU, HATU) to reduce racemization and improve efficiency .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (e.g., 100°C, 30 min) to accelerate reaction kinetics in DMF or NMP .
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups for transient protection of piperidine amines, which can be cleaved under mild acidic conditions (TFA/DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
